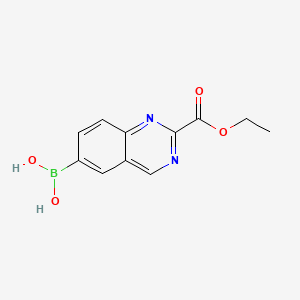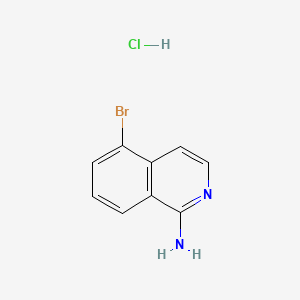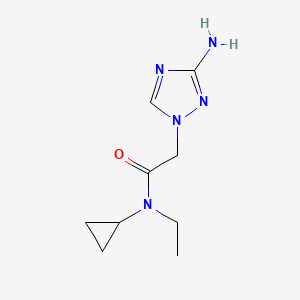
(2-(Ethoxycarbonyl)quinazolin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Ethoxycarbonyl)quinazolin-6-yl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and potential applications. This compound features a quinazoline ring substituted with an ethoxycarbonyl group and a boronic acid moiety, making it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethoxycarbonyl)quinazolin-6-yl)boronic acid typically involves the reaction of a quinazoline derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated quinazoline compound using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Ethoxycarbonyl)quinazolin-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles like amines or alcohols can react with the ethoxycarbonyl group under basic or acidic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Various quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(2-(Ethoxycarbonyl)quinazolin-6-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex molecules and pharmaceuticals .
Biology and Medicine
In biological research, this compound is used to develop boron-containing drugs and probes. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors and diagnostic agents .
Industry
In the industrial sector, this compound is employed in the production of advanced materials, including polymers and electronic components. Its versatility in forming various derivatives makes it valuable in material science .
Mecanismo De Acción
The mechanism of action of (2-(Ethoxycarbonyl)quinazolin-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. The boronic acid moiety interacts with serine or threonine residues in the enzyme, forming a stable complex that inhibits enzyme function .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions but lacks the quinazoline ring.
(4-(Ethoxycarbonyl)phenyl)boronic Acid: Similar structure but with a phenyl ring instead of a quinazoline ring.
Quinoxaline-6-boronic Acid: Contains a quinoxaline ring, used in similar applications.
Uniqueness
(2-(Ethoxycarbonyl)quinazolin-6-yl)boronic acid is unique due to its combination of a quinazoline ring and a boronic acid moiety. This structure provides enhanced reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry and material science .
Propiedades
Fórmula molecular |
C11H11BN2O4 |
|---|---|
Peso molecular |
246.03 g/mol |
Nombre IUPAC |
(2-ethoxycarbonylquinazolin-6-yl)boronic acid |
InChI |
InChI=1S/C11H11BN2O4/c1-2-18-11(15)10-13-6-7-5-8(12(16)17)3-4-9(7)14-10/h3-6,16-17H,2H2,1H3 |
Clave InChI |
DFKCXJGWRNAYSE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=CN=C(N=C2C=C1)C(=O)OCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)

![[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride](/img/structure/B13482179.png)

![3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid](/img/structure/B13482191.png)



![Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate](/img/structure/B13482215.png)

![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)

![1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13482247.png)
